![molecular formula C7H7N3S B13980526 2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine CAS No. 569361-72-4](/img/structure/B13980526.png)
2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine is a heterocyclic compound that belongs to the class of thiadiazines.
Métodos De Preparación
The synthesis of 2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazinecarbodithioic acid with cyclic anhydrides, followed by condensation with oxalyl chloride or chloroacetic acid derivatives . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the quality of the compound .
Análisis De Reacciones Químicas
2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as a scaffold for the development of new drugs with antimicrobial, antifungal, and anticancer activities . In materials science, it has been explored for its potential use in the design of novel materials with unique electronic and optical properties . Additionally, its ability to form stable complexes with metal ions has made it a subject of interest in coordination chemistry .
Mecanismo De Acción
The mechanism of action of 2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical processes . For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine and benzimidazole-thione derivatives . These compounds share similar structural features and biological activities but may differ in their specific properties and applications. For instance, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine has been studied for its anticancer and antimicrobial activities, while benzimidazole-thione derivatives have shown promise as antifungal and antiviral agents . The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities .
Propiedades
Número CAS |
569361-72-4 |
|---|---|
Fórmula molecular |
C7H7N3S |
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
2H-[1,3,5]thiadiazino[3,2-a][1,3]diazepine |
InChI |
InChI=1S/C7H7N3S/c1-2-4-10-5-8-6-11-7(10)9-3-1/h1-5H,6H2 |
Clave InChI |
IEZUYGFPCQEEJB-UHFFFAOYSA-N |
SMILES canónico |
C1N=CN2C=CC=CN=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B13980462.png)

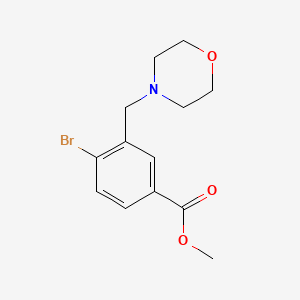
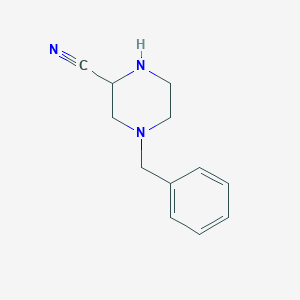
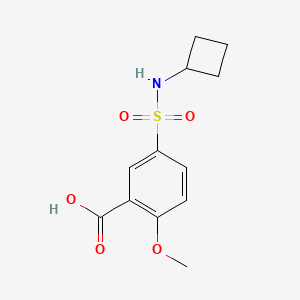
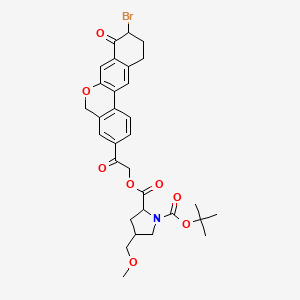

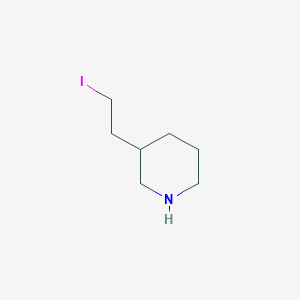
![1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione](/img/structure/B13980506.png)

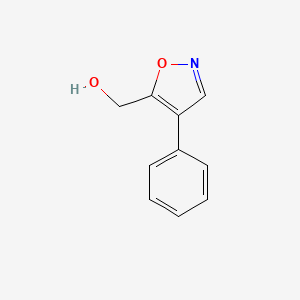
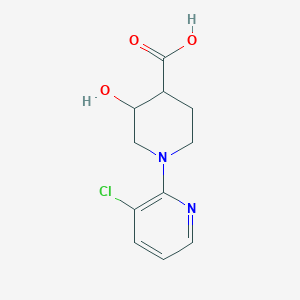
![1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone](/img/structure/B13980530.png)
